Quinoxalin-2-amine
Overview
Description
Quinoxalin-2-amine is a chemical compound that serves as a core structure for various derivatives with significant biological activities. The compound is characterized by a quinoxaline core, which is a fused ring system combining a benzene ring with a pyrazine ring. The presence of an amine group at the second position of the quinoxaline ring is a defining feature of quinoxalin-2-amines, which can be further modified to enhance or alter their biological properties.
Synthesis Analysis
The synthesis of quinoxalin-2-amine derivatives has been explored through various methods. One approach involves the use of CeO2 nanoparticles to catalyze three-component reactions in water, combining 1,2-diamines with aldehydes and isocyanides to produce novel quinoxalin-2-amine derivatives . Another method includes copper-catalyzed oxidative C-3 amination of quinoxalin-2(1H)-ones with primary or secondary amines, yielding a wide variety of 3-aminoquinoxalin-2(1H)-ones . Additionally, the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives has been achieved using tin and indium chlorides, showcasing the versatility of main group metal catalysis in the formation of these compounds .
Molecular Structure Analysis
The molecular structure of quinoxalin-2-amines is characterized by the quinoxaline scaffold, which provides a rigid and planar framework. This structural rigidity is crucial for the interaction of these molecules with biological targets. The amine group at the 2-position is a key functional group that can participate in hydrogen bonding and can be further derivatized to modulate the compound's properties .
Chemical Reactions Analysis
Quinoxalin-2-amines undergo various chemical reactions that are essential for the development of pharmacologically active compounds. For instance, the amination of quinoxalin-2(1H)-ones with dialkyl azodicarboxylates under visible-light irradiation has been reported, leading to the formation of aminal quinoxaline derivatives . Additionally, the regioselective C-3 alkoxylation, amination, sulfenylation, and selenylation of quinoxalin-2(1H)-ones have been achieved using Selectfluor-mediated oxidative coupling, expanding the functional
Scientific Research Applications
Synthesis and Derivative Formation
Quinoxalin-2-amine derivatives are synthesized through environmentally benign methods, such as the cerium oxide nanoparticle-catalyzed three-component protocol in water. This method is effective for creating a variety of derivatives, including 3,4-dihydroquinoxalin-2-amines, offering a green approach to their production (Edayadulla & Lee, 2014).
Organic Light Emitting Diodes (OLEDs)
Novel quinoxaline derivatives, such as those containing arylaminated aceanthrylene, have been developed for use in organic red-light emitting diodes. These derivatives exhibit good thermal stability and solvatochromic effects, showing promise as stable and efficient materials for OLED applications (Jang et al., 2011).
Functionalization Techniques
Quinoxalin-2(1H)-ones, closely related to quinoxalin-2-amines, have been subject to diverse functionalization techniques, including C-H bond functionalization. Recent advances include various methods like arylation, amination, acylation, and more, demonstrating their versatile chemical properties and applications in drug development (Ghosh & Das, 2020).
Antiproliferative Properties
2,3-Substituted quinoxalin-6-amine analogs have been studied for their antiproliferative effects, particularly against cancer cell lines. Structure-activity relationship studies of these compounds have led to the identification of analogs with potent activity, indicating their potential in cancer treatment (Chen et al., 2011).
Future Directions
Quinoxalin-2-amine has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups is a promising future direction .
properties
IUPAC Name |
quinoxalin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWAEZWWQFSEJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279557 | |
Record name | Quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxalin-2-amine | |
CAS RN |
5424-05-5 | |
Record name | 5424-05-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5424-05-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoxalin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.